molecular formula C13H14N2OS B1523217 2-amino-2-phenyl-N-(thiophen-2-ylmethyl)acetamide CAS No. 1218009-07-4

2-amino-2-phenyl-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B1523217
M. Wt: 246.33 g/mol
InChI Key: YGHPXQSDZMRMFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “2-amino-2-phenyl-N-(thiophen-2-ylmethyl)acetamide” is C13H14N2OS .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

  • Opioid Kappa Agonists : A study by Barlow et al. (1991) explored the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and related analogues, evaluating their biological efficacy as opioid kappa agonists. This research contributes to understanding the therapeutic potential of these compounds in pain management (Barlow et al., 1991).

  • Chemoselective Acetylation in Drug Synthesis : Magadum and Yadav (2018) focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. Their work highlights the application of this compound in drug synthesis and development (Magadum & Yadav, 2018).

  • Antitumor Activity : Yurttaş, Tay, and Demirayak (2015) synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives to evaluate their antitumor activity. Their research contributes to the potential use of these compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

  • Antimicrobial Activity : Arora et al. (2012) investigated the synthesis and antimicrobial activity of Schiff Bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide, demonstrating the potential of these compounds in combating microbial infections (Arora et al., 2012).

  • Optoelectronic Properties : Camurlu and Guven (2015) studied the optoelectronic properties of thiazole-based polythiophenes, indicating the applicability of these compounds in electronic and photonic devices (Camurlu & Guven, 2015).

  • Glutaminase Inhibitors in Cancer Therapy : Shukla et al. (2012) worked on the design and synthesis of BPTES analogs as glutaminase inhibitors. This research is significant in the context of cancer therapy, as glutaminase is a target in cancer treatment (Shukla et al., 2012).

  • Synthesis and Structural Analysis in Drug Development : Sharma et al. (2018) focused on the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as an anticancer drug, demonstrating the importance of structural analysis in drug development (Sharma et al., 2018).

Future Directions

Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are expected to continue to be a focus of research due to their potential applications in drug development, organic synthesis, and material science.

properties

IUPAC Name

2-amino-2-phenyl-N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c14-12(10-5-2-1-3-6-10)13(16)15-9-11-7-4-8-17-11/h1-8,12H,9,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHPXQSDZMRMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-phenyl-N-(thiophen-2-ylmethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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